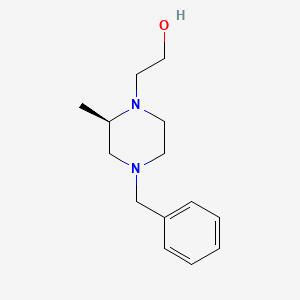
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound features a piperazine ring substituted with a benzyl group and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin typically involves the reaction of 4-benzylpiperazine with an appropriate alkylating agent. One common method is the alkylation of 4-benzylpiperazine with ethylene oxide under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
化学反応の分析
Types of Reactions
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.
Reduction: Formation of various reduced piperazine derivatives.
Substitution: Formation of substituted piperazine compounds with different functional groups.
科学的研究の応用
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of (R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and the piperazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
類似化合物との比較
Similar Compounds
4-benzylpiperazine: Lacks the hydroxyl group, making it less versatile in chemical reactions.
2-methylpiperazine: Lacks the benzyl group, resulting in different biological activities.
N-benzylpiperazine: Similar structure but different substitution pattern, leading to varied properties.
Uniqueness
(R)-4-benzyl-1-hydroxyethyl-2-methyl piperazin is unique due to the presence of both the benzyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
2-[(2R)-4-benzyl-2-methylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C14H22N2O/c1-13-11-15(7-8-16(13)9-10-17)12-14-5-3-2-4-6-14/h2-6,13,17H,7-12H2,1H3/t13-/m1/s1 |
InChIキー |
BSXKSUBUBVVTHB-CYBMUJFWSA-N |
異性体SMILES |
C[C@@H]1CN(CCN1CCO)CC2=CC=CC=C2 |
正規SMILES |
CC1CN(CCN1CCO)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















